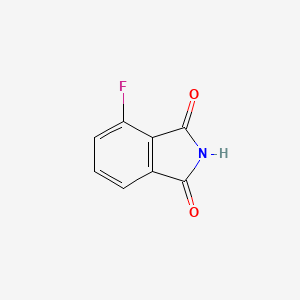

4-Fluoroisoindoline-1,3-dione

Descripción

Contextual Significance of the Isoindoline-1,3-dione Scaffold in Fluorinated Organic Chemistry

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. nih.govgsconlinepress.com This versatile moiety is a key component in a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, anticonvulsant, analgesic, and anticancer effects. gsconlinepress.comeurjchem.com The ability of the phthalimide (B116566) group to participate in various biological interactions, including intercalation with DNA and binding to enzyme active sites, has cemented its importance in drug design. nih.gov

The introduction of a fluorine atom onto this already significant scaffold at the 4-position brings forth a host of advantageous modifications to its physicochemical properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The strategic placement of fluorine can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased target potency and selectivity. nih.gov

Overview of Research Trajectories for 4-Fluoroisoindoline-1,3-dione Derivatives

Research into derivatives of this compound has been multifaceted, with significant efforts directed towards the synthesis of novel compounds with potential therapeutic applications. These research trajectories primarily focus on leveraging the unique properties conferred by the 4-fluoro substitution to develop new chemical entities for a range of biological targets.

One prominent area of investigation is in the development of central nervous system agents. For instance, a series of N-aryl derivatives of 4-fluorophthalimide have been synthesized and evaluated for their anticonvulsant activity. nih.gov In these studies, the 4-fluoro substituent was introduced as a bioisosteric replacement for other functional groups, with the aim of improving activity. nih.gov The synthesis typically involves the condensation of 4-fluorophthalic anhydride (B1165640) with various aromatic amines. nih.gov

Another significant research avenue involves the use of this compound as a key building block for more complex molecules. A notable example is its use in the synthesis of 4-fluoro-thalidomide, a derivative of thalidomide (B1683933) that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). chemicalbook.combldpharm.com This is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit specific proteins for degradation. chemicalbook.com The synthesis of 4-fluoro-thalidomide can be achieved by reacting 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. chemicalbook.com

Furthermore, derivatives of this compound have been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The design of these inhibitors often involves creating hybrid molecules that combine the this compound moiety with other pharmacophores to interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

The table below summarizes key research findings on derivatives of this compound:

| Derivative Type | Research Focus | Key Findings |

| N-Aryl-4-fluorophthalimides | Anticonvulsant Activity | Some derivatives showed significant protection against PTZ-induced seizures in mice. nih.gov |

| 4-Fluoro-thalidomide | Cereblon (CRBN) Ligand for PROTACs | Acts as a ligand for recruiting the CRBN E3 ubiquitin ligase. chemicalbook.com |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) Inhibition | Para-fluoro substituted compounds exhibited high inhibitory potency against AChE. nih.gov |

| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | Crystal Structure Analysis | The crystal structure was determined, revealing details of intermolecular interactions. eurjchem.com |

The synthesis of these derivatives often starts from 4-fluorophthalic anhydride or this compound itself, highlighting the importance of this foundational chemical compound. The structural and biological data gathered from these studies continue to fuel further exploration into the potential of this compound in various fields of chemical research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFGDCOBISHGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622222 | |

| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-29-3 | |

| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoroisoindoline 1,3 Dione

Established Synthetic Pathways to 4-Fluoroisoindoline-1,3-dione

The synthesis of this compound is primarily achieved through two main strategies: nucleophilic substitution and condensation reactions.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic aromatic substitution (SNA_r_) is a common method for introducing the fluorine atom onto the isoindoline-1,3-dione core. A typical procedure involves the reaction of a suitable precursor with a fluoride (B91410) source. For instance, the synthesis of radiolabeled 4-[(¹⁸F)]fluorothalidomide involves the nucleophilic substitution of a trimethylammonium leaving group on a thalidomide (B1683933) precursor with [¹⁸F]fluoride. nih.gov

Another approach involves the substitution of a nitro group. For example, 4-nitroisobenzofuran-1,3-dione can be condensed with 3-aminopiperidine-2,6-dione (B110489) to yield a nitro-substituted imide, which is then reduced to an aniline (B41778). rug.nlrug.nl This aniline can then undergo further reactions.

The fluorine atom on the aromatic ring of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) is susceptible to nucleophilic aromatic substitution. This reactivity is exploited to introduce various functionalities. For example, reaction with mono-Boc protected diamines in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (90-120 °C) leads to the substitution of the fluorine atom. rug.nlrug.nlrsc.org This method is used to attach linkers for the synthesis of PROTACs. rug.nlrsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | tert-butyl (4-aminobutyl)carbamate | 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione intermediate | DMSO, DIEA, 120 °C, 30 mins | rsc.org |

| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | Mono-Boc protected diamine | Amine-substituted 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | DMF, DIPEA, 90 °C, 12 h | rug.nlrug.nl |

| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | Amine | Amine-substituted isoindoline-1,3-dione | DMSO, DIPEA, 100 °C, 1 h | chemrxiv.org |

Condensation Reactions for Isoindoline-1,3-dione Core Formation

The formation of the isoindoline-1,3-dione core is often achieved through the condensation of 4-fluoroisobenzofuran-1,3-dione (also known as 4-fluorophthalic anhydride) with an appropriate amine. rasayanjournal.co.inscispace.com A widely used method involves the reaction of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid in the presence of sodium acetate (B1210297) at elevated temperatures. rsc.orgchemicalbook.com This reaction directly yields 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. rsc.orgchemicalbook.com

Similarly, condensation of 4-fluorophthalic anhydride (B1165640) with other amines, such as 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole, in refluxing glacial acetic acid can produce various N-substituted this compound derivatives. rasayanjournal.co.in The reaction of 4-fluoroisobenzofuran-1,3-dione with formamide (B127407) at 130°C can also be employed. ambeed.com

Table 2: Condensation Reactions for Core Formation

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-fluoroisobenzofuran-1,3-dione | 3-aminopiperidine-2,6-dione hydrochloride | 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | Acetic acid, NaOAc, 120-135 °C, overnight | rsc.orgchemicalbook.com |

| 4-fluorophthalic anhydride | 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole | 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-fluoroisoindoline-1,3-dione | Glacial acetic acid, reflux, 3 h | rasayanjournal.co.in |

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, it can be further modified to create a diverse range of molecules with specific biological activities.

N-Substitution Reactions on this compound

The nitrogen atom of the isoindoline-1,3-dione ring is a key site for functionalization. N-substitution reactions allow for the introduction of various side chains, which can modulate the compound's properties. For instance, in the synthesis of PROTACs, the N-position is often where the linker connecting to the protein of interest's ligand is attached. chemrxiv.orgimtm.cz

The synthesis of 4-[(¹⁸F)]fluorothalidomide, for example, involves labeling 4-trimethylammoniumthalidomide trifluoromethanesulfonate (B1224126) with nBu₄N[¹⁸F]F in DMSO. nih.gov

Regioselective Modifications of the Aromatic Ring System

The fluorine atom on the aromatic ring of this compound directs the regioselectivity of further substitutions. The electron-withdrawing nature of the fluorine atom and the dione (B5365651) functionality makes the aromatic ring susceptible to nucleophilic aromatic substitution, as discussed in section 2.1.1. This allows for the regioselective introduction of various nucleophiles at the C-4 position.

Click Chemistry Approaches Utilizing this compound Precursors

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing complex molecules from simpler building blocks. nih.govnih.govmdpi.com Precursors derived from this compound can be functionalized with either an azide (B81097) or an alkyne group, making them suitable for click reactions.

For example, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione can be reacted with prop-2-yn-1-amine to introduce an alkyne functionality, creating a precursor for CuAAC reactions. nih.gov This alkyne-labeled precursor can then be "clicked" with azide-labeled molecules to form triazole-containing conjugates, a common strategy in the synthesis of PROTACs. nih.gov This approach allows for the efficient assembly of bivalent molecules designed to target specific proteins for degradation. acs.orgnih.gov

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted organic synthesis has emerged as a pivotal technology in modern chemistry, offering significant advantages over conventional heating methods, including accelerated reaction times, enhanced yields, and improved purity of products. This technology has been effectively applied to the synthesis of various heterocyclic compounds, including the derivatives of this compound.

The application of microwave irradiation facilitates the rapid and efficient synthesis of N-substituted 4-fluoroisoindoline-1,3-diones. Research has demonstrated that the condensation of 4-fluorophthalic anhydride with a range of primary amines can be expedited under microwave conditions. researchgate.net This methodology provides a versatile and high-yield route to a variety of functionalized phthalimides.

A common and environmentally benign approach for the synthesis of unsubstituted phthalimides involves the reaction of the corresponding anhydride with urea (B33335). niscpr.res.inasianpubs.orgmdpi.org This method, when adapted for this compound under microwave irradiation, presents a rapid and efficient pathway to the target compound. The reaction typically proceeds in the presence of a high-dielectric solvent, such as dimethylformamide (DMF), which acts as a catalyst and aids in the absorption of microwave energy. niscpr.res.in The use of microwave heating in this context drastically reduces the reaction time from hours to mere minutes, often resulting in quantitative yields of the desired product with a high degree of purity, thereby minimizing the need for extensive purification steps. niscpr.res.inmdpi.org

Detailed studies on the microwave-assisted synthesis of related isoindoline-1,3-dione derivatives have highlighted the optimization of reaction parameters to achieve the best outcomes. For instance, in the synthesis of cycloalkyl-amine linked isoindoline-1,3-dione-4-aminoquinolines derived from 3- or 4-fluoro-phthalic anhydride, various solvents such as DMF, dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) were investigated. The best results were achieved using NMP at elevated temperatures under microwave heating, leading to excellent yields in a very short reaction time.

The general conditions for the microwave-assisted synthesis of phthalimides from the corresponding anhydride and urea are summarized in the table below. These conditions are representative and can be adapted for the specific synthesis of this compound.

| Reactants | Catalyst/Solvent | Microwave Power | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride, Urea | DMF (catalytic amount) | 700 W | A few seconds | Quantitative | niscpr.res.in |

| Phthalic Anhydride, Urea | Solvent-free | 450 W | 180 s | 83.5% | asianpubs.org |

| Phthalic Anhydride, Urea | Not specified | 1000 W (70%) | 6 min | Quantitative | mdpi.org |

The data underscores the efficiency of microwave-assisted synthesis, showcasing rapid reaction completion and high yields. This methodology stands as a superior alternative to classical heating methods which are often plagued by long reaction times and harsher conditions.

Reactivity and Reaction Mechanisms of 4 Fluoroisoindoline 1,3 Dione Derivatives

Pathways of Hydrolytic Degradation and Stability

The stability of the isoindoline-1,3-dione (phthalimide) ring system is significantly influenced by the pH of its environment. Like other imides, derivatives of 4-fluoroisoindoline-1,3-dione are susceptible to hydrolytic degradation, which involves the cleavage of one of the carbonyl-nitrogen (acyl-imide) bonds. This process results in the opening of the five-membered imide ring to form a phthalamic acid derivative.

The hydrolysis is catalyzed by both acid and base, though the rate is markedly faster under alkaline conditions. nih.gov In a neutral or mildly acidic environment, the imide ring is relatively stable. However, as the pH increases, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, readily attacks one of the electrophilic carbonyl carbons of the imide. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the ring to yield the corresponding 2-carboxy-N-substituted-benzamide. For instance, studies on N-arylphthalimides have shown that the rate of hydrolysis increases significantly as the pH moves from neutral to alkaline. researchgate.net The presence of the electron-withdrawing fluorine atom in this compound derivatives is expected to further enhance the electrophilicity of the carbonyl carbons, potentially influencing the rate of hydrolysis compared to non-fluorinated analogs.

The general pathway for the hydrolytic degradation is as follows:

Nucleophilic Attack: A water molecule (in neutral or acidic conditions) or a hydroxide ion (in basic conditions) attacks a carbonyl carbon of the imide ring.

Ring Opening: The tetrahedral intermediate formed collapses, leading to the cleavage of the C-N bond and the formation of a phthalamic acid derivative.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the stability of analogous phthalimides is well-studied. The stability is generally poor in basic media, moderate in strong acidic media, and good in the pH range of 4 to 7.

| Condition | Relative Rate of Hydrolysis | Primary Degradation Product |

|---|---|---|

| Acidic (pH < 4) | Slow to Moderate | Ring-opened phthalamic acid derivative |

| Neutral (pH ≈ 7) | Very Slow | Largely stable |

| Alkaline (pH > 8) | Rapid | Anionic salt of ring-opened phthalamic acid |

Interactions with Electrophilic and Nucleophilic Reagents

The reactivity of this compound derivatives is dominated by the susceptibility of the fluorinated aromatic ring to nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, along with the two electron-withdrawing carbonyl groups of the imide ring, renders the carbon atom to which it is attached (C-4 position) highly electrophilic and thus prone to attack by nucleophiles.

Interactions with Nucleophiles:

This SNAr reaction is a cornerstone of the synthetic utility of this compound and its derivatives. A wide range of nucleophiles can displace the fluoride (B91410) ion, allowing for the introduction of diverse functional groups at the 4-position. Common nucleophiles include:

Amines (R-NH₂): Primary and secondary amines are frequently used to displace the fluorine, forming 4-aminoisoindoline-1,3-dione derivatives. This reaction is fundamental in the synthesis of ligands for the Cereblon (CRBN) E3 ligase, such as pomalidomide (B1683931), and is a key step in the creation of PROTACs. chemrxiv.orgmdpi.comnih.govrug.nl The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) at elevated temperatures. chemrxiv.orgmdpi.com

Alcohols (R-OH) and Phenols (Ar-OH): In the presence of a suitable base, alkoxides and phenoxides can react as nucleophiles to form 4-alkoxy or 4-aryloxy derivatives, respectively.

Thiols (R-SH): Thiolates can displace the fluorine to yield 4-thioether derivatives.

The imide nitrogen of the isoindoline-1,3-dione can also exhibit nucleophilic character after deprotonation with a strong base, allowing for alkylation or arylation at the nitrogen atom. However, the most synthetically significant reactions involve nucleophilic attack on the aromatic ring.

Interactions with Electrophiles:

Electrophilic aromatic substitution on the benzene (B151609) ring of the this compound system is generally difficult. The phthaloyl group is strongly deactivating, withdrawing electron density from the aromatic ring and making it less susceptible to attack by electrophiles. While reactions like nitration or halogenation might be forced under harsh conditions, they are not common.

| Reagent Type | Specific Reagent Example | Reaction Type | Resulting Product Structure |

|---|---|---|---|

| Nucleophile (Amine) | Primary amines (e.g., 6-azidohexan-1-amine) | Nucleophilic Aromatic Substitution (SNAr) | 4-Alkylamino-isoindoline-1,3-dione derivative |

| Nucleophile (Amine) | Piperazine | Nucleophilic Aromatic Substitution (SNAr) | 4-Piperazinyl-isoindoline-1,3-dione derivative |

| Nucleophile (Alcohol) | Alkoxides (R-O⁻) | Nucleophilic Aromatic Substitution (SNAr) | 4-Alkoxy-isoindoline-1,3-dione derivative |

| Electrophile | Nitrating agents (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Generally unfavorable due to deactivation by the imide group |

Role as a Building Block in Complex Molecular Architectures (e.g., PROTACs)

A primary and highly significant application of this compound derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The journey of this compound to a PROTAC component begins with its conversion to a crucial intermediate, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) . This is achieved through a condensation reaction between 4-fluoroisobenzofuran-1,3-dione (also known as 3-fluorophthalic anhydride) and 3-aminopiperidine-2,6-dione (B110489). nih.gov This intermediate is essentially a fluorinated analog of thalidomide (B1683933) and serves as a potent binder to the Cereblon (CRBN) E3 ligase.

The fluorine atom at the 4-position is the key to its utility as a versatile building block. It serves as a reactive handle for attaching a linker molecule via the nucleophilic aromatic substitution (SNAr) reaction described previously. The general synthetic strategy is as follows:

Synthesis of the CRBN Ligand: 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is synthesized. nih.gov

Linker Attachment: The fluoro-substituted CRBN ligand is reacted with a bifunctional linker that contains a nucleophilic group, typically a primary amine. This SNAr reaction, often performed in DMSO with DIPEA at elevated temperatures, covalently attaches the linker to the 4-position of the isoindoline (B1297411) ring. chemrxiv.orgmdpi.comrsc.org

Conjugation to the Target Protein Ligand: The other end of the linker, which bears a suitable functional group (e.g., a carboxylic acid or an amine), is then coupled to a ligand that specifically binds to the protein of interest (POI).

This modular approach allows for the systematic variation of the linker length and composition, which is critical for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-CRBN) and achieving efficient protein degradation. rug.nl Derivatives of this compound have been instrumental in developing PROTACs targeting a wide array of proteins implicated in disease, such as Bruton's Tyrosine Kinase (BTK), histone deacetylases (HDACs), and α-synuclein. chemrxiv.orgmdpi.comrug.nl

| Target Protein (POI) | Linker Type/Nucleophile | Resulting PROTAC Class | Reference |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Amino-PEG2-acetic acid | BTK Degraders | imtm.cz |

| α-Synuclein | PEG-based linkers with terminal amine | α-Synuclein Degraders | mdpi.com |

| Histone Deacetylases (HDACs) | Boc-protected alkyl amines | HDAC Degraders | rug.nl |

| Anaplastic Lymphoma Kinase (ALK) | Pentaoxaheptadecylamine | ALK Degraders | nih.gov |

| Tissue Transglutaminase (TG2) | Amino-PEG linkers | TG2 Degraders | nih.govacs.org |

Advanced Spectroscopic and Structural Characterization of 4 Fluoroisoindoline 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Fluoroisoindoline-1,3-dione derivatives, providing insights into the connectivity and environment of atoms within the molecule. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR) spectra reveal the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, in a derivative like 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-fluoroisoindoline-1,3-dione, the aromatic protons of the isoindoline (B1297411) and phenyl rings typically appear as multiplets in the downfield region (δ 7.32-8.35 ppm), while any N-H protons, such as in the imidazole (B134444) ring, can appear as a singlet at a much lower field (δ ~12.88 ppm). rasayanjournal.co.in

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons of the isoindoline-1,3-dione moiety are characteristically found at the downfield end of the spectrum (e.g., δ 165.11-166.79 ppm). rasayanjournal.co.in The carbon atom attached to the fluorine atom in the 4-fluoro-substituted ring also shows a distinct chemical shift, influenced by the high electronegativity of fluorine.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom provides direct information about its electronic environment. For example, in a derivative, a ¹⁹F NMR signal was reported at δ -57.86 ppm (referenced to CCl₃F). rsc.org

The coupling between protons, carbons, and fluorine atoms (J-coupling) provides valuable data for confirming the substitution pattern on the aromatic ring.

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-fluoroisoindoline-1,3-dione | 7.32-8.35 (m, 17H, Ph), 12.88 (s, 1H, NH) | 111.22, 111.38, 117.22, 117.37, 121.55, 121.70, 125.63, 126.25, 126.31, 127.43, 127.78, 128.50, 129.68, 131.63, 134.58, 144.77, 165.11, 165.71, 166.02, 166.79 | Not Reported | rasayanjournal.co.in |

| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) | 11.10 (s, 1H), 7.11–7.03 (m, 4H), 6.92 (d, J = 8.0 Hz, 1H), 6.57 (t, 1J = 8.0 Hz, 2J = 4.0 Hz, 2H), 6.52 (d, J = 8.0 Hz, 1H), 5.16–5.03 (m, 3H), 4.53 (t, 1J = 4.0 Hz, 2J = 4.0 Hz, 1H), 3.84 (t, 1J = 4.0 Hz, 2J = 4.0 Hz, 2H), 3.58–3.50 (m, 7H), 3.44–3.40 (m, 2H), 2.93–2.84 (m, 1H), 2.61–2.53 (m, 1H), 2.04–2.01 (m, 1H) | 174.30, 172.56, 169.30, 168.76, 152.31, 147.84, 145.57, 144.25, 139.55, 137.67, 134.77, 132.53, 128.87, 126.19, 125.49, 121.48, 119.80, 119.45, 119.23, 119.05, 118.84, 118.54, 117.86, 117.05, 111.14, 109.70, 103.74, 70.22, 70.15, 70.11, 69.30, 69.14, 50.04, 49.02, 42.13, 40.50, 31.45, 21.60 | Not Reported | nih.gov |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. libretexts.org In derivatives of this compound, common fragmentation pathways may involve the cleavage of the imide ring or the substituent attached to the nitrogen atom. For example, in the mass spectrum of a related phthalazine-1,4-dione derivative, fragmentation was observed to occur via the loss of a hydrogen isothiocyanate group, followed by the loss of a nitrogen atom from the phthalazine-1,4-dione moiety. raco.cat Similar fragmentation behavior can be anticipated for isoindoline-1,3-dione structures. The presence of the fluorine atom can also influence fragmentation, and its isotopic signature is not as pronounced as that of chlorine or bromine. libretexts.org

Interactive Data Table: HRMS Data for a this compound Derivative

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| C₁₅H₈ClF₃NO₃ | [M+H]⁺ | 342.0139 | 342.0135 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.

The most prominent features are the strong absorptions corresponding to the carbonyl (C=O) groups of the imide ring. These typically appear as two distinct bands in the region of 1700-1800 cm⁻¹, which is characteristic of cyclic imides. nih.gov The C-N stretching vibrations of the imide ring are also observable. mdpi.com The presence of the aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F bond stretching vibration of the fluorine substituent is expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for Isoindoline-1,3-dione Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (if present) | 3100-3500 | nih.gov |

| Aromatic C-H Stretch | 3000-3100 | mdpi.com |

| Carbonyl (C=O) Stretch (asymmetric) | ~1770 | nih.gov |

| Carbonyl (C=O) Stretch (symmetric) | ~1700 | nih.gov |

| Aromatic C=C Stretch | 1400-1600 | mdpi.com |

| C-N Stretch | 1230-1325 | mdpi.com |

| C-F Stretch | 1000-1400 | - |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of a compound can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical properties of the material. For example, the X-ray crystal structure of a related inhibitor bound to its target enzyme showed key hydrogen bonds and the orientation of the different ring systems within the binding pocket. rsc.org While a specific crystal structure for the parent this compound was not found in the provided search results, its derivatives have been studied using this method. rug.nl

Computational and Theoretical Investigations of 4 Fluoroisoindoline 1,3 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in understanding the molecular and electronic properties, as well as the reactivity of compounds like 4-fluoroisoindoline-1,3-dione.

In the context of isoindoline-1,3-dione derivatives, DFT calculations have been employed to elucidate the nature of chemical bonding and to perform theoretical vibrational (IR) and isotropic value (1H and 13C NMR) calculations. researchgate.net For instance, first-principles DFT calculations have been used to obtain the optimized geometry of molecules incorporating the this compound scaffold. rsc.org These calculations often utilize the Vienna Ab-initio Simulation Package (VASP) with plane-wave basis sets and projector-augmented wave (PAW) potentials for the constituent atoms. rsc.org The generalized gradient approximation (GGA) is a common functional used in these studies. rsc.org

Furthermore, DFT studies have been crucial in understanding the mechanism of action of more complex molecules containing the isoindoline-1,3-dione core. For example, in the study of isoindoline-dione-4-aminoquinolines as potential antiplasmodial agents, DFT was used to establish the structure of the complex between the ligand and its target, heme. nih.gov Mechanistic studies, including radical probe experiments and DFT calculations, have also been conducted to support proposed reaction pathways for derivatives of this heterocyclic system. researchgate.net

A summary of representative DFT applications on isoindoline-1,3-dione derivatives is presented in the table below.

| Compound Type | DFT Application | Key Findings |

| PROTAC with this compound | Optimized geometry calculation | Provided optimized molecular geometry for further simulations. rsc.org |

| Isoindoline-dione-4-aminoquinolines | Elucidation of mechanism of action | Established the structure of the ligand-heme complex. nih.gov |

| General Isoindoline-1,3-dione Derivatives | Investigation of molecular and electronic properties | Provided insights into reactivity and the nature of chemical bonding. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.

In the case of this compound, its derivatives, particularly those developed as PROTACs (Proteolysis Targeting Chimeras), have been the subject of extensive molecular docking studies. These studies aim to understand the interactions with target proteins and E3 ligases like cereblon (CRBN). For example, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) is a common moiety used as a CRBN ligand in the design of PROTACs.

Docking studies have been performed on PROTACs targeting Bruton's Tyrosine Kinase (BTK), where the this compound derivative serves as the E3 ligase binder. These simulations help in understanding the formation of the ternary complex between the PROTAC, BTK, and CRBN. Similarly, docking studies have been employed in the design of PROTACs for other targets, such as those in the treatment of prostate cancer.

The insights from these simulations are crucial for optimizing the linker length and composition to ensure effective binding to both the target protein and the E3 ligase.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations are used to study the conformational changes and stability of ligand-protein complexes over time.

For derivatives of this compound, MD simulations have been used in conjunction with molecular docking to validate the stability of the predicted binding poses. For instance, after docking isoindoline-1,3-dione-based inhibitors into their target enzymes, MD simulations can be run to observe the dynamics of the interaction and confirm that the key binding interactions are maintained.

In Silico Predictions of Biological Activities and Reactivity Profiles

In silico methods are increasingly used to predict the biological activities, pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and reactivity of chemical compounds. These predictions help in prioritizing compounds for synthesis and experimental testing.

For new derivatives of isoindoline-1,3-dione, online software packages like GUSAR and PASS have been used to predict acute toxicity and a wide spectrum of biological activities. For example, for a series of newly synthesized isoindoline-1,3-diones, analgesic activity was predicted with a high probability, a finding that was later confirmed by in vivo studies.

These predictive models are built on large datasets of known compounds and their biological activities, using machine learning algorithms to identify structure-activity relationships. The use of such in silico tools can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Below is a table summarizing the types of in silico predictions made for isoindoline-1,3-dione derivatives.

| Prediction Type | Software/Method | Predicted Property | Outcome |

| Biological Activity | PASS | Analgesic activity | High probability of activity, later confirmed in vivo. |

| Acute Toxicity | GUSAR | Low toxicity | Comparable results to in vivo studies. |

Biological Activities and Mechanistic Pharmacological Investigations of 4 Fluoroisoindoline 1,3 Dione Derivatives

Anti-Inflammatory Activities and Cyclooxygenase (COX) Inhibition Mechanisms

Derivatives of isoindoline-1,3-dione have been recognized for their anti-inflammatory properties. researchgate.net Some of these compounds are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. researchgate.net The substitution pattern on the isoindoline-1,3-dione core can influence the selectivity of these compounds for COX-1 versus COX-2. dntb.gov.ua While the broader class of phthalimide (B116566) derivatives, which includes isoindoline-1,3-diones, has been studied for COX inhibition, specific research detailing the direct inhibitory mechanisms of 4-fluoroisoindoline-1,3-dione derivatives on COX enzymes is an area of ongoing investigation. dntb.gov.uascispace.com The development of selective COX-1 inhibitors is a promising strategy for creating anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.gov

Anticancer and Antiproliferative Effects: Target Identification and Cellular Pathways

The this compound moiety is a crucial component in the design of novel anticancer agents, demonstrating efficacy through various mechanisms, including the inhibition of angiogenesis and key oncogenic enzymes, as well as through the recruitment for targeted protein degradation.

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Derivatives of isoindoline-1,3-dione, particularly those related to thalidomide (B1683933), have been shown to possess anti-angiogenic properties. researchgate.netnih.gov Polyfluorinated isoindoline-1,3-diones have been synthesized and evaluated as angiogenesis inhibitors, with some compounds demonstrating significant activity in assays such as the rat aortic ring assay. nih.gov The introduction of fluorine atoms into the aromatic ring can modulate the biological activity of these compounds. nih.gov For instance, a study on the synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-[¹⁸F]fluoroisoindole-1,3-dione was conducted for in vivo studies of angiogenesis, highlighting the interest in this scaffold for imaging and therapeutic purposes. fluoromart.com

Enzyme Inhibition in Oncogenic Pathways (e.g., BTK, ROS1, IDO1, PI3Kα)

The this compound scaffold has been incorporated into inhibitors of several enzymes that play critical roles in cancer development and progression.

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. chemrxiv.orgimtm.cz Novel Proteolysis Targeting Chimeras (PROTACs) based on an azaspirooxindolinone moiety linked to a this compound-derived CRBN ligand have been developed for the targeted degradation of BTK. chemrxiv.orgimtm.cz These PROTACs have shown potent cytotoxicity against BTK-high lymphoma cells. imtm.cz

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is overexpressed in many tumors, helping them evade the immune system. nih.gov While research has focused on various scaffolds for IDO1 inhibition, the exploration of this compound derivatives as direct IDO1 inhibitors is an emerging area. nih.gov

Phosphoinositide 3-Kinase α (PI3Kα): The PI3K pathway is frequently mutated in cancer, leading to uncontrolled cell growth. PROTACs incorporating a this compound moiety as the E3 ligase ligand have been designed to target and degrade PI3Kα, showing significant anticancer efficacy in preclinical models. acs.org

Targeted Protein Degradation (PROTAC) Mechanisms Utilizing this compound Scaffolds

The this compound core is a well-established building block for the synthesis of PROTACs. rsc.orgrsc.org This moiety, often derived from pomalidomide (B1683931) or thalidomide, serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). chemrxiv.orgrsc.org By linking this CRBN-binding element to a ligand for a target protein of interest (POI) via a chemical linker, the resulting PROTAC can induce the ubiquitination and subsequent proteasomal degradation of the POI. rsc.org

This strategy has been successfully applied to target a range of proteins implicated in cancer and other diseases. For example, PROTACs have been developed to degrade:

BTK , as mentioned previously, for the treatment of B-cell malignancies. chemrxiv.orgimtm.cz

Estrogen Receptor α (ERα) for the treatment of breast cancer. ub.edu

Tyrosine-DNA phosphodiesterase 1 (TDP1) , an enzyme involved in DNA repair. rsc.org

The synthesis of these PROTACs often involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) with a linker-attached POI ligand. chemrxiv.orgrsc.orgrsc.org

Antimicrobial and Antitubercular Activities: Mode of Action Studies

Derivatives of isoindoline-1,3-dione have been investigated for their potential as antimicrobial and antitubercular agents. researchgate.netrasayanjournal.co.in The introduction of a fluorine atom at the 4-position of the isoindoline-1,3-dione ring has been shown to influence the biological activity of these compounds. rasayanjournal.co.in

In one study, a series of 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives were synthesized, and their antimicrobial activity was evaluated. The derivative containing a 4-fluoro substituent demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. rasayanjournal.co.in This suggests that the electron-withdrawing nature of the fluorine atom may contribute to the enhanced antimicrobial properties.

Furthermore, the isoindoline-1,3-dione scaffold has been incorporated into conjugates with other active moieties to create potent antimicrobials against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net While specific mode-of-action studies for this compound derivatives in the context of tuberculosis are still emerging, the general strategy involves targeting essential pathways in the bacterium. unil.chrroij.com For instance, fluoroquinolones, a class of antibiotics, target DNA gyrase in M. tuberculosis. rroij.com The development of hybrid molecules combining the this compound scaffold with known antitubercular agents is a promising avenue for future research. brieflands.comnih.govnih.gov

Antimalarial Activities: Heme Binding and Cytochrome bc1 Inhibition Mechanisms

The isoindoline-1,3-dione core has been identified as a valuable pharmacophore in the design of novel antimalarial agents, particularly against resistant strains of Plasmodium falciparum. nih.gov The mechanism of action for many of these derivatives is believed to involve the inhibition of hemozoin formation, a critical detoxification pathway for the malaria parasite. nih.govnih.gov

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. scienceasia.org This heme is then polymerized into an inert crystalline form called hemozoin. scienceasia.org Compounds that can bind to heme can prevent this polymerization, leading to an accumulation of toxic heme and parasite death. nih.govsemanticscholar.org

A study involving isoindoline-dione-4-aminoquinolines, which included a derivative with a 5-fluoroisoindoline-1,3-dione moiety, demonstrated potent antiplasmodial activity. nih.gov Heme-binding studies, including UV-visible absorption spectroscopy and mass spectrometry, were conducted to elucidate the mechanism of action. nih.gov These studies confirmed that the compounds interact with heme, supporting the hypothesis that their antimalarial activity is derived from the inhibition of hemozoin formation. nih.gov While this particular study focused on a 5-fluoro derivative, it provides a strong rationale for investigating this compound derivatives for similar antimalarial properties and mechanisms. The cytochrome bc1 complex is another validated target for antimalarial drugs, and the potential for isoindoline-1,3-dione derivatives to inhibit this complex warrants further investigation. dntb.gov.ua

Anticonvulsant and Antiepileptic Research

Derivatives of isoindoline-1,3-dione have been a subject of interest in the search for new anticonvulsant and antiepileptic agents. Epilepsy, a neurological disorder characterized by recurrent seizures, affects a significant portion of the global population, and a substantial number of patients exhibit resistance to current therapies. nih.govresearchgate.net This has spurred the development of novel antiepileptic drugs with improved efficacy and safety profiles.

Research has shown that certain isoindoline-1,3-dione derivatives exhibit protective effects in various animal models of epilepsy. nih.govresearchgate.net For instance, a series of these derivatives were synthesized and evaluated for their ability to protect against seizures, with the most active compound demonstrating an increase in seizure latency, a reduction in seizure duration, and a lower mortality rate post-seizure. nih.govresearchgate.net Another study focused on differently substituted 1H-isoindole-1,3(2H)-diones, revealing that the anticonvulsant activity is closely linked to the structure of the imide fragment. nih.gov In this study, several new compounds were found to be effective in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. nih.gov

Furthermore, some derivatives have shown promise in models of therapy-resistant epilepsy. nih.gov The investigation into these compounds often involves structure-activity relationship (SAR) analysis to identify the most favorable structural features for anticonvulsant activity. nih.gov The development of fused heterocyclic systems containing moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) has also been explored for their anticonvulsant potential. ptfarm.pl

Table 1: Anticonvulsant and Antiepileptic Research Findings

| Compound/Derivative Class | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Isoindoline-1,3-dione derivatives | Evaluation of anticonvulsant effects | The most active compound increased seizure latency, reduced seizure duration, and lowered the mortality rate. nih.govresearchgate.net | nih.gov, researchgate.net |

| Substituted 1H-isoindole-1,3(2H)-diones | Anticonvulsant activity screening | Fifteen new compounds were effective in at least one animal model of epilepsy; nine showed protection against both MES and scPTZ seizures. nih.gov | nih.gov |

| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | Activity in therapy-resistant epilepsy models | Showed activity in the 6-Hz psychomotor seizure model. nih.gov | nih.gov |

| 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | Anticonvulsant activity and neurotoxicity | Several compounds showed potent activity in the anti-MES test, comparable to standard drugs. ptfarm.pl | ptfarm.pl |

Neurodegenerative Disease Research (e.g., Acetylcholinesterase and Butyrylcholinesterase Inhibition for Alzheimer's Therapy)

The pursuit of effective treatments for neurodegenerative disorders like Alzheimer's disease has led to the investigation of isoindoline-1,3-dione derivatives as potential therapeutic agents. A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govnih.govresearchgate.net

Numerous studies have designed and synthesized isoindoline-1,3-dione derivatives with the aim of inhibiting these cholinesterases. nih.govnih.govnih.gov These efforts have resulted in the identification of compounds with potent inhibitory activity. For example, a series of isoindoline-1,3-dione-based acetohydrazides were found to have IC50 values in the low micromolar to nanomolar range against AChE. nih.gov Another study identified a selective human acetylcholinesterase inhibitor with an IC50 of 0.361 μM. nih.gov

The design of these inhibitors often involves creating hybrid molecules that combine the isoindoline-1,3-dione scaffold with other pharmacologically active moieties. heraldopenaccess.us This approach has led to the development of dual-binding site inhibitors that interact with both the catalytic and peripheral anionic sites of AChE. nih.gov The ultimate goal is to develop multi-target-directed ligands that can address the complex pathology of Alzheimer's disease. nih.gov

Table 2: Neurodegenerative Disease Research Findings

| Compound/Derivative Class | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Isoindoline-1,3-dione-based acetohydrazides | AChE and BChE | Exhibited potent AChE inhibition with IC50 values from 0.11 to 0.86 µM. nih.gov | nih.gov |

| Donepezil-based isoindoline-1,3-dione derivatives | AChE | Identified a potent and selective human AChE inhibitor (IC50 = 0.361 μM). nih.gov | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | AChE | All compounds showed inhibitory activity against AChE, with the most active having an IC50 of 0.91 μM. nih.gov | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | AChE | All derivatives displayed potent inhibitory activity with IC50 values ranging from 2.1 to 7.4 µM. nih.gov | nih.gov |

Herbicidal Activities and Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

In the field of agriculture, derivatives of isoindoline-1,3-dione, specifically N-phenyl phthalimides, have been investigated for their herbicidal properties. A primary target for many herbicides is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. nih.govmdpi.comresearchgate.net

Research has focused on designing and synthesizing novel phthalimide derivatives that can act as potent PPO inhibitors. nih.govmdpi.comresearchgate.net These studies have led to the discovery of compounds with significant herbicidal activity against various weed species. For instance, a series of N-phenyl phthalimides were designed based on the structure of the commercial herbicide Flumioxazin. nih.govmdpi.comresearchgate.net Bioassays revealed that several of these derivatives, including 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione, exhibited good herbicidal activities. nih.govmdpi.comresearchgate.net

The efficacy of some of these compounds has been shown to be comparable to that of commercial herbicides. nih.govmdpi.comresearchgate.net Further enzyme activity assays have confirmed that the mode of action for these compounds is indeed the inhibition of the PPO enzyme. nih.govmdpi.comresearchgate.net These findings highlight the potential of this chemical scaffold in developing new and effective herbicides. nih.govmdpi.comresearchgate.net

Table 3: Herbicidal Activities and PPO Inhibition Findings

| Compound/Derivative Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| N-phenyl phthalimides | Protoporphyrinogen Oxidase (PPO) | Several derivatives showed good herbicidal activities, with some being comparable to commercial herbicides. nih.govmdpi.comresearchgate.net | nih.gov, mdpi.com, researchgate.net |

| 2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione | PPO | Showed excellent herbicidal efficacy against A. retroflexus and B. campestris. nih.govmdpi.comresearchgate.net | nih.gov, mdpi.com, researchgate.net |

| Diphenyl ether derivatives with 2-pyrrolidone structure | PPO | Compound H7 showed better PPO inhibitory activity than the commercial herbicide oxyfluorfen (B1678082) and excellent broad-spectrum herbicidal activity. doi.org | doi.org |

| 4-chloro-2-pentenamides | PPO | Discovered via an AI platform, these compounds showed good pre-emergent and post-emergent herbicidal activity on Palmer amaranth. scielo.br | scielo.br |

Anti-HIV and Antiviral Potentials

The isoindoline-1,3-dione scaffold is also present in compounds investigated for their antiviral properties, particularly against the human immunodeficiency virus (HIV). One of the key enzymes in the HIV life cycle is integrase, which is responsible for incorporating the viral DNA into the host cell's genome. nih.gov

A series of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides, which are related to the isoindoline-1,3-dione structure, have been evaluated for their ability to inhibit HIV-1 integrase. nih.gov Several of these derivatives displayed potent inhibitory activity, with IC50 values in the low nanomolar range, comparable to the clinically used drug raltegravir. nih.gov Notably, some of these compounds were found to inhibit both the strand transfer and 3' processing steps of the integration reaction, suggesting a novel mechanism of action. nih.gov

Furthermore, thiourea (B124793) derivatives, which can be cyclized to form 1,3-thiazolidin-4-ones, have also been synthesized and evaluated for their anti-HIV activity. nih.gov One such derivative demonstrated interesting activity against both wild-type HIV-1 and drug-resistant variants, acting as a non-nucleoside reverse transcriptase inhibitor. nih.gov

Table 4: Anti-HIV and Antiviral Research Findings

| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides | HIV-1 Integrase | Several derivatives showed low nanomolar IC50 values, comparable to raltegravir. nih.gov | nih.gov |

| Thiourea and 1,3-thiazolidin-4-one derivatives | HIV-1 Reverse Transcriptase | A derivative showed interesting activity against HIV-1 wild type and variants with clinically relevant mutations. nih.gov | nih.gov |

| Luteolin (a flavonoid) | HIV-1 Tat function | Profoundly reduced HIV-1 infection by abrogating Tat-mediated LTR activity. plos.org | plos.org |

Immunomodulatory Properties

The immunomodulatory properties of compounds related to this compound are well-documented, most notably through the study of thalidomide and its derivatives, such as pomalidomide. These compounds, known as immunomodulatory drugs (IMiDs), bind to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. rsc.org This binding event alters the substrate specificity of the E3 ligase, leading to the targeted degradation of specific proteins. rsc.org

The 4-fluoro-thalidomide derivative, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, is a thalidomide-based cereblon ligand. chemicalbook.com It is used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. nih.gov For example, it can be linked to a ligand for a target protein to create a PROTAC that brings the target protein into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. rsc.org

These immunomodulatory agents have shown significant therapeutic effects, particularly in the treatment of multiple myeloma, by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and exhibiting anti-inflammatory and anti-tumor activities. chemicalbook.com

Table 5: Immunomodulatory Properties Research Findings

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | Cereblon (CRBN) ligand | Used in the synthesis of PROTACs to induce targeted protein degradation. chemicalbook.comnih.gov | chemicalbook.com, nih.gov |

| Thalidomide derivatives (IMiDs) | Binding to CRBN E3 ubiquitin ligase | Potent inhibitors of TNF-α production; used as anti-inflammatory and anti-tumor agents. chemicalbook.com | chemicalbook.com |

| Heterotrivalent PROTACs | Dual-ligase recruitment | A strategy to enhance targeted protein degradation. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of 4 Fluoroisoindoline 1,3 Dione Derivatives

Influence of Fluoro-Substitution on Biological Activity and Pharmacophore Development

The fluorine atom on the isoindoline-1,3-dione ring is not merely a synthetic handle but an active contributor to the molecule's biological activity and pharmacophore profile. Its strategic placement has been shown to enhance binding affinity and selectivity for target proteins.

Pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, often highlight the importance of the isoindoline-1,3-dione moiety. researchgate.netnih.gov In the context of derivatives like pomalidomide (B1683931), the phthalimide (B116566) ring is a key recognition element for the Cereblon (CRBN) E3 ligase. tandfonline.com The introduction of a fluorine atom can significantly modulate this interaction. For instance, studies on heterotrivalent PROTACs revealed that fluorinated compounds with tethering at the 5-position of the phthalimide ring were, on average, three times more potent in degrading BET proteins compared to their non-fluorinated counterparts tethered at the 4-position. nih.gov

Furthermore, the presence of a fluorine atom at the 5- or 6-position of the phthalimide group in thalidomide-based structures has been demonstrated to increase binding affinity for CRBN. nih.gov This enhanced affinity can also contribute to reducing the off-target degradation of neosubstrates like Aiolos (IKZF3) and CK1α. nih.gov The development of pharmacophore models for inhibitors of various enzymes incorporates features like hydrogen bond acceptors, donors, and hydrophobic centers, which are all present in the 4-fluoroisoindoline-1,3-dione structure and its derivatives. researchgate.netnih.gov

Impact of N-Substituent Modifications on Target Affinity and Selectivity

Modifications to the N-substituent of the isoindoline-1,3-dione core play a pivotal role in determining the target affinity and selectivity of the resulting compounds. The nature of the substituent dictates the molecule's interaction with its intended biological target.

In the development of antiplasmodial agents, for example, varying the N-substituent on the isoindoline-1,3-dione scaffold significantly influenced activity. nih.gov Structure-activity relationship (SAR) studies on a series of isoindoline-1,3-dione-4-aminoquinolines showed that both the length of the N-alkyl chain and the nature of the secondary amine at the C4/C5 position were critical for antiplasmodial potency. nih.gov Specifically, an increase in the alkyl chain length led to improved activity against Plasmodium falciparum. nih.gov

Effect of Linker Chemistry in Conjugate Design (e.g., PROTACs)

In the design of bifunctional molecules like PROTACs, the linker connecting the this compound-derived warhead (for E3 ligase recruitment) to the target protein ligand is a critical determinant of the conjugate's efficacy. The linker's length, composition, and attachment point can dramatically affect the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent protein degradation. nih.govexplorationpub.com

The synthesis of these conjugates often utilizes the reactivity of the fluorine atom on the this compound ring. A common strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where an amine-terminated linker displaces the fluorine atom to form the desired conjugate. nih.govmdpi.comacs.org

The chemical nature of the linker is paramount. While simple alkyl chains are common, linkers incorporating polyethylene (B3416737) glycol (PEG) units are frequently used to improve properties like solubility. nih.govub.edu However, the substitution of an alkyl chain with PEG units can sometimes inhibit PROTAC activity. nih.gov The rigidity and polarity of the linker also have a profound impact on cell permeability. diva-portal.org For von Hippel-Lindau (VHL) recruiting PROTACs, it has been found that high permeability correlates with the ability of the molecule to adopt folded conformations that shield its polar surface area. diva-portal.org

The length of the linker is equally crucial. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.com Conversely, altering the linker length can impart selectivity. For example, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2, but the addition of a single ethylene (B1197577) glycol unit to the linker resulted in a selective EGFR degrader. nih.gov

| PROTAC System | Linker Modification | Observed Effect | Reference |

|---|---|---|---|

| BCR-ABL PROTACs | Substitution of S atom in linker | More potent degradation compared to other atoms | sci-hub.se |

| VHL PROTACs | Flexible aliphatic vs. rigid linkers | High permeability correlated with folded conformations and shielded polar surface area | diva-portal.org |

| Lapatinib-based PROTAC | Extension by one ethylene glycol unit | Abolished HER2 degradation, creating a selective EGFR degrader | nih.gov |

| CRBN-recruiting PROTACs | Alkyl chain vs. three PEG units | PEG units led to weaker CRBN degradation | nih.gov |

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The precise three-dimensional arrangement of atoms (stereochemistry) and the position of substituents on the aromatic ring (positional isomerism) are critical factors that can significantly modulate the biological activity of this compound derivatives.

Positional isomerism on the phthalimide ring has a direct impact on the efficacy of PROTACs. A notable study on heterotrivalent PROTACs demonstrated that the point of linker attachment was crucial. nih.gov Fluorinated compounds tethered to the 5-position of the phthalimide ring were found to be significantly more potent at degrading BET proteins than their counterparts linked at the 4-position. nih.gov This suggests that the vector of the linker coming off the isoindoline (B1297411) dione (B5365651) core influences the geometry of the ternary complex, thereby affecting degradation efficiency. Similarly, SAR studies on antiplasmodial compounds showed that the activity depended on the nature of the substituent at the C4/C5 positions of the isoindoline-1,3-dione. nih.gov

Stereochemistry is another fundamental consideration. In PROTAC design, the stereochemical configuration of the E3 ligase ligand is vital for effective binding. For instance, to confirm that the degradation activity of certain TG2-targeting PROTACs was dependent on the VHL E3 ligase, a negative control compound was synthesized. acs.org This control molecule had an inverted stereocenter on the pyrrolidine (B122466) ring of the VHL ligand, which is known to disrupt binding. acs.org As expected, this stereoisomer was inactive, confirming the specific, stereoselective nature of the PROTAC's mechanism of action. The synthesis of thalidomide-based PROTACs often starts from 3-aminopiperidine-2,6-dione (B110489), which contains a chiral center, making stereochemical integrity a key aspect of the synthetic process. tandfonline.com

Applications of 4 Fluoroisoindoline 1,3 Dione in Advanced Chemical and Biological Research

Role as a Privileged Scaffold in Medicinal Chemistry Lead Optimization

In the realm of medicinal chemistry, the isoindoline-1,3-dione core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. The introduction of a fluorine atom at the 4-position of this scaffold, yielding 4-Fluoroisoindoline-1,3-dione, further enhances its utility in lead optimization. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

The strategic incorporation of this compound into drug candidates allows for the fine-tuning of their pharmacological properties. For instance, it has been utilized in the synthesis of derivatives of pomalidomide (B1683931), a potent immunomodulatory agent used in the treatment of multiple myeloma. By serving as a key intermediate, this compound enables the creation of novel analogs with potentially improved efficacy and reduced side effects. nih.govchemicalbook.compharmaffiliates.com

The indoline-2,3-dione scaffold, a close relative of isoindoline-1,3-dione, has also been the subject of lead optimization studies. Research on isatin-based derivatives as fatty acid amide hydrolase (FAAH) inhibitors has demonstrated the power of modifying this core structure to achieve nanomolar potency and improved drug-like properties. nih.gov This highlights the broader principle of leveraging privileged scaffolds for the efficient discovery of new therapeutic agents.

Utility in Targeted Protein Degradation (TPD) Systems

One of the most significant applications of this compound is in the field of Targeted Protein Degradation (TPD). This cutting-edge therapeutic strategy utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A key technology in this area is the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of two key components: a ligand that binds to the target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govchemrxiv.org this compound, often as part of a larger E3 ligase-binding moiety like pomalidomide, serves as a crucial building block for the synthesis of these PROTACs. chemicalbook.comlookchem.com Specifically, it is a precursor to ligands that bind to the Cereblon (CRBN) E3 ligase. chemicalbook.comlookchem.com

The synthesis of PROTACs often involves a nucleophilic aromatic substitution reaction where the fluorine atom of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) is displaced by a linker attached to the target protein ligand. nih.govrug.nl This modular approach allows for the rapid generation of diverse PROTAC libraries to target a wide range of proteins implicated in various diseases, including cancer and inflammatory disorders. chemrxiv.orglookchem.comrug.nl

| PROTAC Component | Function | Example Moiety Derived from this compound |

| E3 Ligase Ligand | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | Pomalidomide |

| Linker | Connects the E3 ligase ligand to the target protein ligand. | Various lengths and compositions (e.g., PEG, alkyl chains) |

| Target Protein Ligand | Binds to the specific protein targeted for degradation. | Varies depending on the disease target. |

Radiosynthesis for Imaging Applications (e.g., PET Ligands for Angiogenesis Studies)

The fluorine atom in this compound also makes it a valuable precursor for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. By replacing the stable fluorine-19 isotope with the positron-emitting fluorine-18 (B77423) isotope, researchers can create PET ligands to visualize and quantify biological processes in vivo.

One area of interest is the imaging of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Researchers have developed PET ligands targeting molecules that are overexpressed on angiogenic endothelial cells, such as the αvβ3 integrin. nih.gov While direct radiosynthesis examples with this compound for angiogenesis imaging are not prominently detailed in the provided context, the synthesis of other fluorinated isoindoline (B1297411) derivatives for PET imaging of receptors like the sigma-2 (σ2) receptor in tumors has been explored. nih.govansto.gov.au In these studies, a nitro-precursor is often used for the final radiolabeling step with fluorine-18. nih.govansto.gov.au This general strategy highlights the potential for developing ¹⁸F-labeled PET tracers derived from this compound for various imaging applications, including the study of angiogenesis.

The ability to non-invasively monitor biological targets with PET can aid in drug development, patient stratification, and monitoring therapeutic response. nih.gov

Development of Agrochemicals and Herbicides

Beyond its applications in human health, the isoindoline-1,3-dione scaffold has also been investigated for its potential in agriculture. Specifically, derivatives of this chemical structure have shown promise as herbicides.

Research into novel phthalimide (B116566) derivatives as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors has identified several compounds with significant herbicidal activity. sciprofiles.com PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants, making it an attractive target for herbicide development. sciprofiles.com

One study highlighted that 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione demonstrated good herbicidal activity. sciprofiles.com This finding underscores the potential of incorporating the this compound scaffold into new agrochemical candidates. The development of new herbicides is crucial for managing weeds and ensuring food security.

| Compound | Target Weeds | Activity |

| 2-(4-bromo-2,6-difluorophenyl)isoindoline-1,3-dione | A. retroflexus, B. campestris | Good herbicidal efficacy researchgate.net |

| methyl 2-(4-chloro-1,3-dioxoisoindolin-2-yl)-5-fluorobenzoate | Not specified | Good herbicidal activity researchgate.net |

| 4-chloro-2-(5-methylisoxazol-3-yl)isoindoline-1,3-dione | Not specified | Good herbicidal activity researchgate.net |

| 4-chloro-2-(thiophen-2-ylmethyl)isoindoline-1,3-dione | Not specified | Good herbicidal activity researchgate.net |

| 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione | Not specified | Good herbicidal activity researchgate.net |

Future Perspectives and Emerging Research Avenues for 4 Fluoroisoindoline 1,3 Dione

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of phthalimides, such as the Gabriel synthesis, often involves harsh reaction conditions. nih.gov Current research is geared towards developing more efficient, cost-effective, and environmentally friendly methods. These emerging strategies, while often applied to the broader phthalimide (B116566) class, hold significant promise for the specific synthesis of 4-Fluoroisoindoline-1,3-dione.

Novel Synthetic Approaches:

Microwave-Assisted Synthesis (MAS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and the ability to perform reactions without solvents. youtube.com

Mukaiyama-Type Aldol Coupling: A novel process has been reported for the cyclization of phthalimides to create fused lactam systems, demonstrating a high degree of regioselectivity influenced by steric and electronic factors of substituents like fluorine. nih.gov

One-Pot Multi-Component Reactions: These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, improving efficiency and reducing waste. For instance, new (1,3,4-thiadiazin-2-ylamino)isoindoline-1,3-dione derivatives have been prepared via a one-pot, three-component reaction. nih.gov

Sustainable Methodologies:

Solventless Reactions: Conducting reactions without a solvent (neat) or in water is a key principle of green chemistry. A green synthesis technique for isoindoline-1,3-diones has been developed involving a solventless reaction between an amine and phthalic anhydride (B1165640) with simple heating. nih.gov

Catalytic Approaches: The use of catalysts can make reactions more efficient and selective. For example, a Lewis acid catalyst (TaCl5-silica gel) has been used for preparing imides under microwave irradiation. organic-chemistry.org

These modern synthetic strategies offer pathways to produce this compound and its derivatives with greater efficiency and a reduced environmental footprint compared to traditional methods.

| Synthetic Method | Key Features | Potential Advantage for this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. youtube.com | Increased speed and efficiency of synthesis. |

| Mukaiyama-Type Aldol Coupling | Forms fused lactam systems with high regioselectivity. nih.gov | Creation of novel, complex derivatives with specific stereochemistry. |

| Solventless Reactions | Environmentally friendly, reduces chemical waste. nih.gov | Greener manufacturing process. |

| One-Pot Reactions | Combines multiple synthetic steps, improves efficiency. nih.gov | Streamlined synthesis of complex hybrid molecules. |

Integration with Artificial Intelligence and Machine Learning in Drug Design

Future Applications in Drug Design:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. youtube.com These models could be trained on existing data for phthalimide derivatives to generate novel this compound analogs with optimized potency, selectivity, and pharmacokinetic profiles.

Virtual Screening: Machine learning algorithms can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov This would allow researchers to efficiently prioritize which this compound derivatives to synthesize and test in the lab.

Target Identification and Validation: AI can analyze biological data from genomics and proteomics to identify and validate new potential protein targets for which this compound-based drugs could be effective. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. AI models can predict these properties with increasing accuracy, helping to identify promising candidates with better safety profiles early in the discovery process. youtube.com

By integrating these computational tools, researchers can explore the chemical space around this compound more efficiently, designing better molecules and reducing the time and cost of drug development.

Elucidation of Undiscovered Biological Targets and Mechanistic Insights

The biological activity of phthalimide derivatives is famously linked to the protein Cereblon (CRBN). nih.govnih.gov CRBN is a substrate receptor within a cellular machine called the E3 ubiquitin ligase complex, which flags other proteins for destruction. nih.gov By binding to CRBN, phthalimide-based molecules can redirect this machinery to degrade new protein targets, known as neosubstrates.

Known and Potential Biological Targets:

Cereblon (CRBN): Derivatives of this compound, such as 4-fluoro-thalidomide, are known to bind to CRBN. nih.gov This interaction is foundational to their use in targeted protein degradation. Studies have suggested that fluorination of the phthalimide scaffold can enhance binding affinity to CRBN. nih.gov

Transcription Factors: The binding of thalidomide (B1683933) analogs to CRBN induces the degradation of specific zinc finger (ZF) transcription factors, including IKZF1 (Ikaros) and IKZF3 (Aiolos), which are crucial for the survival of certain cancer cells. nih.govbroadinstitute.org

Undiscovered Neosubstrates: A key area of emerging research is the identification of other proteins that can be targeted for degradation via the CRBN mechanism. Computational models, combined with biochemical screening, have been used to predict and identify novel ZF transcription factors that are degraded in the presence of thalidomide-like drugs. broadinstitute.org This suggests that this compound could be used to target a wider range of proteins than currently known, potentially including those previously considered "undruggable." broadinstitute.org

Cholinesterases: Separately, isoindoline-1,3-dione derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov

Future research will focus on providing a deeper mechanistic understanding of how the 4-fluoro substituent influences CRBN binding and subsequent neosubstrate degradation. Furthermore, systematic screening and computational prediction will be essential to uncover the full spectrum of biological targets for this compound class. nih.gov

Design of Multifunctional this compound Hybrids

The ability of the this compound moiety to act as a molecular "handle" for recruiting the CRBN E3 ligase makes it an ideal building block for creating multifunctional hybrid molecules.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are a revolutionary class of drugs designed to hijack the cell's own protein disposal system. soton.ac.uk They are heterobifunctional molecules composed of three parts:

An E3 ligase-binding ligand (the "anchor").

A ligand for a specific protein of interest (POI) that needs to be destroyed (the "warhead").

A chemical linker that connects the anchor and the warhead. nih.govexplorationpub.com